molecular formula C18H16FN3O4S B10994665 Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10994665
M. Wt: 389.4 g/mol
InChI Key: VNXDMQVABITQDH-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Core Structure: : The compound consists of three main components:

    • A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).
    • An oxazole ring (another five-membered heterocycle containing oxygen and nitrogen).
    • An aryl group (a phenyl ring with a fluorine substituent).
  • Functional Groups

    • The carboxylate group (-COOCH₃) is attached to the thiazole ring.
    • The amino group (-NHCOCH₃) is connected to the oxazole ring.

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For example:

    Oxazole Formation: Start with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. React it with acetic anhydride to form the oxazole ring.

    Thiazole Formation: Combine the oxazole intermediate with 4-fluorobenzoyl chloride and thionyl chloride to create the thiazole ring.

    Esterification: Finally, esterify the carboxylic acid group with methanol to obtain the methyl ester.

Industrial Production:

The industrial synthesis typically involves optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

    Reactivity: Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various reactions

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as a potential drug candidate due to its diverse biological activities.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related structures:

    Other Thiazoles: Explore compounds with similar thiazole cores.

    Oxazole Derivatives: Investigate oxazole-containing molecules.

Properties

Molecular Formula

C18H16FN3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16FN3O4S/c1-9-13(10(2)26-22-9)8-14(23)20-18-21-15(17(24)25-3)16(27-18)11-4-6-12(19)7-5-11/h4-7H,8H2,1-3H3,(H,20,21,23)

InChI Key

VNXDMQVABITQDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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